molecular formula C9H18O3 B030150 9-Hydroxynonanoic acid CAS No. 3788-56-5

9-Hydroxynonanoic acid

Cat. No. B030150
CAS RN: 3788-56-5
M. Wt: 174.24 g/mol
InChI Key: AFZMICRBFKZNIH-UHFFFAOYSA-N
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Description

9-Hydroxynonanoic acid is a chemical compound derived from oleic acid through various synthesis methods. It serves as a precursor for the production of lactone monomers, leading to the synthesis of biodegradable polylactones, highlighting its significance in the field of sustainable materials development (Liu et al., 2008).

Synthesis Analysis

The synthesis of 9-hydroxynonanoic acid can be achieved through ozonolysis and hydrogenation of methyl oleate, demonstrating the feasibility of producing this compound from oleic acid. This process not only showcases the compound's potential in biopolymer production but also emphasizes the role of metal-catalyzed lactonization in converting 9-hydroxynonanoic acid into valuable monomers for polylactone synthesis (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of 9-hydroxynonanoic acid and its derivatives, such as 1,11-dioxacycloicosane-2,12-dione, has been elucidated using various spectroscopic methods including 1H NMR, 13C NMR, and FTIR. These analyses confirm the structural integrity of 9-hydroxynonanoic acid and its potential as a monomer in polylactone synthesis, showcasing its versatility in polymer chemistry (Liu et al., 2008).

Chemical Reactions and Properties

9-Hydroxynonanoic acid undergoes various chemical reactions, including metal-catalyzed lactonization, which transforms it into cyclic diones. These reactions are pivotal for the synthesis of biodegradable polylactones, indicating the compound's utility in creating eco-friendly materials (Liu et al., 2008).

Physical Properties Analysis

The physical properties of poly(nonanolactones), synthesized from 9-hydroxynonanoic acid, have been characterized using modulated differential scanning calorimetry (MDSC) and thermogravimetric analysis (TGA). These analyses reveal the thermal behavior and stability of the synthesized polymers, contributing to our understanding of their applicability in various industrial and environmental contexts (Liu et al., 2008).

Chemical Properties Analysis

The chemical properties of 9-hydroxynonanoic acid, such as its reactivity in lactonization and potential for polymerization, underscore its utility in the synthesis of biodegradable materials. The ability to convert 9-hydroxynonanoic acid into valuable monomers for polylactone synthesis demonstrates its importance in advancing sustainable material science (Liu et al., 2008).

Scientific Research Applications

  • Summary of the Application : 9-Hydroxynonanoic acid is used in the enzymatic production of biopolyesters. It is a valuable building block for producing polyesters and polyamides .
  • Methods of Application or Experimental Procedures : The whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid has been investigated. A recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871, was constructed and used for the production of 1,9-nonanedioic acid from 9-hydroxynonanoic acid . When 9-hydroxynonanoic acid was added to a concentration of 20 mM in the reaction medium, 1,9-nonanedioic acid was produced .
  • Results or Outcomes Obtained : 1,9-nonanedioic acid was produced to 16 mM within 8 h by the recombinant C. glutamicum. The dicarboxylic acid was isolated via crystallization and then used for the production of biopolyester by a lipase. For instance, the polyesterification of 1,9-nonanedioic acid and 1,8-octanediol in diphenyl ether by the immobilized lipase B from Candida antarctica led to the formation of the polymer product with the number-average molecular weight (Mn) of approximately 21,000 .

Safety And Hazards

9-Hydroxynonanoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and adequate ventilation is advised when handling this compound .

Future Directions

9-Hydroxynonanoic acid is a component of Mupirocin, an antibiotic used against MRSA . With the increasing resistance of microorganisms to Mupirocin, there is a need for the control or improvement of Mupirocin . Therefore, future research could focus on developing new versions of pseudomonic acid (which includes 9-Hydroxynonanoic acid) with better antibacterial properties .

properties

IUPAC Name

9-hydroxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZMICRBFKZNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191316
Record name 9-Hydroxynonanoic acid
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxynonanoic acid

CAS RN

3788-56-5
Record name 9-Hydroxynonanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxynonanoic acid
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Record name 9-Hydroxynonanoic acid
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Record name 2-(7-Hydroxyheptyloxy)acetic acid
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Record name 9-HYDROXYNONANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
410
Citations
HJ Cha, EJ Seo, JW Song, HJ Jo… - Advanced Synthesis …, 2018 - Wiley Online Library
… much greater activity with 9-hydroxynonanoic acid (6) as compared to the PADH (AlkJ) of P. putida GPo1,19 which had been used for oxidation of 9-hydroxynonanoic acid in our earlier …
Number of citations: 39 onlinelibrary.wiley.com
S Koppireddi, JH Seo, EY Jeon… - Advanced Synthesis …, 2016 - Wiley Online Library
… The ester was also converted into 9-hydroxynonanoic acid and the n-… the 9-hydroxynonanoic acid methyl ester by the AlkBGT from P. putida GPo1. Finally, 9-hydroxynonanoic acid was …
Number of citations: 38 onlinelibrary.wiley.com
G Liu, X Kong, H Wan, S Narine - Biomacromolecules, 2008 - ACS Publications
… In this report, we demonstrate that 9-hydroxynonanoic acid, which is a precursor to the … To our knowledge, this is the first time that 9-hydroxynonanoic acid has been converted into the …
Number of citations: 34 pubs.acs.org
EJ Seo, YJ Yeon, JH Seo, JH Lee, JP Boñgol, Y Oh… - Bioresource …, 2018 - Elsevier
… For instance, n-nonanoic acid and 9-hydroxynonanoic acid could be produced from oleic … (6), n-non-3-enoic acid (15), 9-hydroxynonanoic acid (7), and/or 1,9-nonanedioic acid (azelaic …
Number of citations: 63 www.sciencedirect.com
J Kula, K Smigielski, TB Quang… - Journal of the …, 1999 - Wiley Online Library
… Moreover, 9-hydroxynonanoic acid can be considered as a … 9-Hydroxynonanoic acid can be manufactured by ozonolysis … economically synthesize 9-hydroxynonanoic acid from methyl …
Number of citations: 13 aocs.onlinelibrary.wiley.com
SH Kang, TH Kim, JB Park, DK Oh - Journal of Agricultural and …, 2020 - ACS Publications
ω-Hydroxynonanoic acid and α,ω-nonanedioic acid are used for synthesizing diverse chemicals. Although biological methods are developed, their concentrations are low due to the …
Number of citations: 9 pubs.acs.org
차희정 - 2021 - dspace.ewha.ac.kr
… (R)-3-hydroxynonanoic acid, 9-hydroxynonanoic acid, and 1,9-… (R)-3-hydroxynonanoic acid, 9-hydroxynonanoic acid와 1,9-… (R)-3-hydroxynonanoic acid, 9-hydroxynonanoic acid와 1,9-…
Number of citations: 0 dspace.ewha.ac.kr
김민지 - 2016 - dspace.ewha.ac.kr
… chemicals (eg, 9-hydroxynonanoic acid) was investigated in … are hydrolyzed finally to 9-hydroxynonanoic acid and C9 … oil was transformed into 9-hydroxynonanoic acid, n-nonanoic acid, …
Number of citations: 0 dspace.ewha.ac.kr
GG Chong, LY Ding, YY Qiu, XL Qian… - ACS Sustainable …, 2022 - ACS Publications
… To our delight, strain C3 harboring CbFDH achieved the highest production of 9-hydroxynonanoic acid 7 (ca. 8.0 mM) within 7 h, with a perfect ω-selectivity for substrate 6 (Figure 4b). …
Number of citations: 1 pubs.acs.org
KB Otte, M Kirtz, BM Nestl, B Hauer - ChemSusChem, 2013 - Wiley Online Library
… 9-Hydroxynonanoic acid serves as a monomer for biodegradable polyesters or as a precursor for polylactones.6 9-Aminononanoic acid is applied as a monomeric key element for …

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